Home > Products > Screening Compounds P26227 > N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide
N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide - 853752-48-4

N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide

Catalog Number: EVT-2816760
CAS Number: 853752-48-4
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound, identified as compound 4 in the research paper, serves as a starting point for exploring CCK-B receptor selective "dipeptoids". It exhibits a binding affinity for the CCK-B receptor with an IC50 value of 852 nM [].
  • Relevance: This compound, like N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, features a central amide bond. The research focuses on modifying this amide bond in various ways to investigate its impact on binding affinity and selectivity for CCK-B receptors. This central modification strategy makes this compound structurally relevant for understanding potential alterations around the amide bond in N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide [].

Tricyclo[3.3.1.1(3,7)]dec-2-yl (R)-[1-(1H-indol-3-ylmethyl)-1-methyl- 2-oxo-2-[(2-phenylethyl)amino]ethyl]carbamate

  • Compound Description: This compound, designated as compound 23 in the study, is another CCK-B "dipeptoid" ligand. It shows a significantly higher binding affinity for the CCK-B receptor compared to compound 4, with an IC50 value of 32 nM [].
  • Relevance: Similar to N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, this compound contains a central amide bond. The research investigates how replacing this amide bond with various functional groups influences the affinity and selectivity for the CCK-B receptor []. This shared focus on amide bond modification makes it a relevant compound for understanding potential structure-activity relationships in N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide.

Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4 ,9- dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate

  • Compound Description: Identified as compound 36 in the research, this compound demonstrates improved affinity for the CCK-B receptor with an IC50 value of 38.8 nM []. It incorporates a fumarate side chain on the phenethyl group, a modification that contributes to the enhanced binding affinity.
  • Relevance: While this compound shares the core structure of compounds 4 and 23, including the central amide bond, the addition of the fumarate side chain introduces a significant structural difference []. This difference makes it relevant for understanding how modifications to the periphery of the N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide scaffold might affect its biological activity.

Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2- thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate

  • Compound Description: This compound, labeled as compound 5 in the paper, exhibits selectivity for the CCK-A receptor, displaying an IC50 value of 125 nM for CCK-A and 2580 nM for CCK-B, resulting in a selectivity ratio of 21 []. Notably, it features a 4,5-dihydro-1,3-thiazole ring replacing the central amide bond.
  • Relevance: The replacement of the central amide bond with the 4,5-dihydro-1,3-thiazole ring in this compound, compared to the central amide in N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, highlights a key structural variation []. This alteration shifts the selectivity profile from CCK-B towards the CCK-A receptor, offering valuable insights into the structure-activity relationships governing receptor selectivity in this class of compounds.

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic Acid (5-deazaaminopterin)

  • Compound Description: This compound, designated as 1a in the study, represents a 5-deaza analogue of aminopterin []. It exhibits significant anticancer activity both in vitro and in vivo [].
  • Relevance: While structurally distinct from N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, this compound belongs to the same broad chemical class of heterocyclic compounds with potential therapeutic applications []. Understanding its synthesis and biological activity can provide valuable insights for exploring the medicinal chemistry of related heterocyclic compounds, including N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide.

N-[p-[[(2,4-Diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (5-deaza-5-methylaminopterin)

  • Compound Description: This compound, identified as 1b in the study, is another 5-deaza analogue of aminopterin, specifically a 5-methyl derivative of compound 1a []. It also demonstrates notable anticancer activity in both in vitro and in vivo settings [].
  • Relevance: Similar to compound 1a, this compound falls within the same broad category of heterocyclic compounds as N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide []. Investigating its synthesis and biological activity can offer valuable insights for exploring the structure-activity relationships and potential therapeutic applications of related heterocyclic compounds, including N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide.
  • Compound Description: Designated as compound 2 in the paper, this compound is a 5-deaza analogue of 5-methylfolic acid []. In contrast to the aminopterin analogues, this compound did not show significant toxicity in the conducted study [].
  • Relevance: Belonging to the same chemical family as N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, this compound provides a valuable comparison point []. The lack of significant toxicity observed with this folic acid analogue, despite its structural similarity to the aminopterin analogues, underscores the importance of subtle structural variations in determining the biological activity of heterocyclic compounds.

Benzimidazole (BA)

  • Compound Description: Benzimidazole serves as a fundamental building block for various derivatives explored for their anti-inflammatory activity in the study [].
  • Relevance: This compound represents the core structural unit of N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide. The study highlights the potential of benzimidazole derivatives as anti-inflammatory agents []. This suggests that N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, as a more complex benzimidazole derivative, might also possess potential anti-inflammatory properties.

1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl) ethanone (BC)

  • Compound Description: This benzimidazole derivative, identified as BC in the research, represents an intermediate compound in the synthesis of more complex benzimidazole-based structures [].
  • Relevance: This compound shares the benzimidazole core with N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide []. Although it serves as an intermediate, its inclusion in the study emphasizes the stepwise modification approach often employed in medicinal chemistry to generate diverse compounds with potentially enhanced activity.
  • Compound Description: Labeled as compound BK in the research, this benzimidazole derivative exhibits potent anti-inflammatory activity, surpassing the efficacy of the reference drug Indomethacin [].
  • Relevance: This compound shares a close structural resemblance to N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, featuring the benzimidazole core, a substituted phenyl ring, and an acetamide group []. The presence of the nitro group on the phenyl ring in BK introduces a significant difference. The potent anti-inflammatory activity of BK makes it a valuable reference point for exploring the pharmacological potential of structurally related compounds, including N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide.
  • Compound Description: This benzimidazole derivative, denoted as BJ in the study, exhibits potent anti-inflammatory activity, exceeding the effectiveness of Indomethacin []. It differs from compound BK only in the position of the nitro group on the phenyl ring.
  • Relevance: The structural similarity to N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, along with the potent anti-inflammatory activity, makes this compound a valuable comparison point []. The subtle change in the position of the nitro group compared to BK highlights how such minor structural modifications can potentially impact biological activity.
  • Compound Description: Designated as compound BI in the study, this benzimidazole derivative demonstrates potent anti-inflammatory activity, comparable in efficacy to the reference drug Indomethacin [].
  • Relevance: This compound shares significant structural features with N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, including the benzimidazole core, a substituted phenyl ring, and an acetamide group []. The lack of a nitro group on the phenyl ring in BI differentiates it from BK and BJ. Its potent anti-inflammatory activity reinforces the potential of benzimidazole derivatives as anti-inflammatory agents.

Properties

CAS Number

853752-48-4

Product Name

N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide

IUPAC Name

N-ethyl-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-phenylacetamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-2-20(14-8-4-3-5-9-14)18(23)12-21-16-11-7-6-10-15(16)19-17(21)13-22/h3-11,22H,2,12-13H2,1H3

InChI Key

GRIBSLZIMXKPTN-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.